molecular formula C14H18N6O B12238866 N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12238866
M. Wt: 286.33 g/mol
InChI Key: AIYBZFICVMUFAB-UHFFFAOYSA-N
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Description

N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a purine base linked to a piperidine ring, which is further connected to a cyclopropanecarboxamide group. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and interactions with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step chemical reactions One common approach starts with the preparation of the purine derivative, which is then reacted with a piperidine derivativeKey reactions in this synthesis may include reductive amination, acylation, and alkylation processes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine
  • 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride

Uniqueness

N-[1-(9H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a purine base, piperidine ring, and cyclopropanecarboxamide group sets it apart from other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

IUPAC Name

N-[1-(7H-purin-6-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H18N6O/c21-14(9-3-4-9)19-10-2-1-5-20(6-10)13-11-12(16-7-15-11)17-8-18-13/h7-10H,1-6H2,(H,19,21)(H,15,16,17,18)

InChI Key

AIYBZFICVMUFAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)NC(=O)C4CC4

Origin of Product

United States

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